Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate]
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Overview
Description
Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] is an organic compound with the molecular formula C20H22Cl2N2O4. It is characterized by the presence of two 4-chlorophenyl carbamate groups attached to a hexane-1,6-diyl backbone.
Preparation Methods
The synthesis of Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] typically involves the reaction of hexane-1,6-diol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexane-1,6-diol+24-chlorophenyl isocyanate→Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate]
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction temperature is maintained at around 50-70°C, and the reaction mixture is stirred for several hours until the completion of the reaction .
Chemical Reactions Analysis
Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form hexane-1,6-diol and 4-chlorophenyl carbamate.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents such as potassium permanganate or hydrogen peroxide .
Scientific Research Applications
Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] can be compared with similar compounds such as:
- Hexane-1,6-diyl bis[(4-methylphenyl)carbamate]
- Hexane-1,6-diyl bis[(4-fluorophenyl)carbamate]
- Hexane-1,6-diyl bis[(4-bromophenyl)carbamate]
These compounds share a similar hexane-1,6-diyl backbone but differ in the substituents on the phenyl rings. The presence of different substituents can significantly affect their chemical and biological properties, making each compound unique in its own right .
Properties
IUPAC Name |
6-[(4-chlorophenyl)carbamoyloxy]hexyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4/c21-15-5-9-17(10-6-15)23-19(25)27-13-3-1-2-4-14-28-20(26)24-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIOHMQXFDIHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCCCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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